molecular formula C8H8ClN3O2 B1412632 [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate CAS No. 1401223-72-0

[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate

Cat. No. B1412632
CAS RN: 1401223-72-0
M. Wt: 213.62 g/mol
InChI Key: IJNGQHGLZMEYJF-UHFFFAOYSA-N
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Description

[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate is a chemical compound with the molecular formula C8H8ClN3O2 . It belongs to the class of heterocyclic compounds known as aminopyridines . Aminopyridines have been extensively studied due to their interesting biological activities .


Synthesis Analysis

The synthesis of aminopyridine derivatives, such as [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate, involves various synthetic methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Leukemia Treatment

This compound has been identified as a key ingredient in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that lead to cancer cell proliferation . The molecule’s ability to form infinite H-bonded chains through its amide, amine, and pyrimidine groups makes it an effective therapeutic agent.

Structural Studies in Medicinal Chemistry

The structural characterization of this compound, particularly in its freebase form, has been a subject of interest. Understanding its crystal structure and the conformational dynamics can provide insights into its interaction with biological targets .

Synthetic Methodology Development

Researchers have utilized this compound to develop new synthetic methods for creating amides, which are fundamental in organic chemistry. The compound’s reactivity has been harnessed to promote C–C bond cleavage in a metal-free environment, which is significant for sustainable chemistry practices .

Pharmacophore Design

Due to its pharmacophoric features, this compound serves as a model for designing new molecules with significant biological and therapeutic value. Its structure is used to understand the interaction patterns necessary for binding to specific receptors or enzymes .

Anti-Angiogenic Applications

Compounds derived from this molecule have been studied for their anti-angiogenic properties. By inhibiting the formation of new blood vessels, they can potentially be used to treat diseases where angiogenesis is a factor, such as cancer .

DNA Interaction Studies

Derivatives of this compound have been synthesized and characterized for their ability to interact with DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and for the development of new drugs .

Molecular Surface Analysis

The contributions of various types of intermolecular interactions to the molecular surface of this compound have been analyzed. This research is important for the rational design of molecules with desired physical and chemical properties .

Drug Discovery and Development

Lastly, this compound plays a significant role in the drug discovery process. Its versatile structure allows for the creation of various derivatives, which can be screened for a wide range of biological activities. The insights gained from studying this compound can accelerate the development of new drugs .

Future Directions

The future directions in the research of [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate and similar compounds involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . This includes exploring the reasons for their wide potential and the efficient procedure for synthesizing different types of aminopyridine derivatives .

properties

IUPAC Name

[[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNGQHGLZMEYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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